molecular formula C23H21N5O2 B2957314 (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1334374-15-0

(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2957314
CAS No.: 1334374-15-0
M. Wt: 399.454
InChI Key: KGFBUZLOWDRJSB-UHFFFAOYSA-N
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Description

(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

The study of heterocyclic compounds, including those structurally similar to (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone, reveals extensive applications in structural analysis and synthetic chemistry. For instance, research on isomorphous structures such as methyl- and chloro-substituted analogues demonstrates the chlorine-methyl exchange rule, highlighting the significance of structural disorder in analyzing isomorphism during data-mining procedures (Swamy et al., 2013). Similarly, studies on the synthesis of heterocyclic compounds like 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts explore the spin state behavior, offering insights into material science and catalysis (Cook & Halcrow, 2015).

Molecular Docking and Biological Activities

The exploration of new derivatives of 1,3,5-trisubstituted pyrazolines for antimicrobial activities shows the potential of heterocyclic compounds in developing new therapeutic agents. Compounds containing methoxy groups displayed high antimicrobial activity, indicating the impact of substituents on biological efficacy (Kumar et al., 2012). Furthermore, the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles highlight different sites of protonation and intermolecular hydrogen bonding patterns, essential for understanding drug-receptor interactions (Böck et al., 2021).

Photocatalysis and Chemical Reactions

The role of heterocyclic compounds in photocatalysis is demonstrated by the photocatalytic degradation of bromothymol blue using Ruthenium(II) bipyridyl complex, where synthesized complexes showed significant photocatalytic properties. This research underscores the importance of heterocyclic compounds in environmental remediation and solar energy conversion (Wun Fui et al., 2016).

Mechanism of Action

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-7-9-17(10-8-16)28-22(26-12-3-4-13-26)19-14-27(15-20(19)25-28)23(29)18-6-5-11-24-21(18)30-2/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFBUZLOWDRJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=C(N=CC=C4)OC)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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